Cas no 272-16-2 (1,2-Benzisothiazole)

1,2-Benzisothiazole 化学的及び物理的性質
名前と識別子
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- 1,2-Benzisothiazole
- 1,2-benzothiazole
- 1-Thia-2-azaindene
- benzisothiazole
- Benzisothiazole-1,2
- Benzo[d]isothiazole
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- MDL: MFCD00270827
- インチ: InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H
- InChIKey: CSNIZNHTOVFARY-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2C=N1
計算された属性
- せいみつぶんしりょう: 135.01435
じっけんとくせい
- 密度みつど: 1.1834 (rough estimate)
- ゆうかいてん: 38°C
- ふってん: 220°C (rough estimate)
- 屈折率: 1.5500 (estimate)
- PSA: 12.89
1,2-Benzisothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD458105-1g |
Benzo[d]isothiazole |
272-16-2 | 97% | 1g |
¥2947.0 | 2022-03-01 | |
Alichem | A059003755-5g |
Benzo[d]isothiazole |
272-16-2 | 97% | 5g |
$1326.15 | 2023-09-02 | |
Chemenu | CM515996-100mg |
Benzo[d]isothiazole |
272-16-2 | 97% | 100mg |
$118 | 2024-07-28 | |
Alichem | A059003755-1g |
Benzo[d]isothiazole |
272-16-2 | 97% | 1g |
$433.63 | 2023-09-02 | |
Ambeed | A226771-250mg |
Benzo[d]isothiazole |
272-16-2 | 97% | 250mg |
$224.0 | 2025-02-21 | |
Aaron | AR00BIIQ-250mg |
9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraene |
272-16-2 | 97% | 250mg |
$191.00 | 2025-02-11 | |
Aaron | AR00BIIQ-1g |
9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraene |
272-16-2 | 97% | 1g |
$479.00 | 2025-02-11 | |
eNovation Chemicals LLC | D374123-1g |
BENZO[D]ISOTHIAZOLE |
272-16-2 | 95% | 1g |
$690 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTZ193-1g |
1,2-benzothiazole |
272-16-2 | 95% | 1g |
¥3238.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTZ193-10g |
1,2-benzothiazole |
272-16-2 | 95% | 10g |
¥18928.0 | 2024-04-20 |
1,2-Benzisothiazole 関連文献
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Minghui Zhou,Qin Su,Yesu Addepalli,Yun He,Zhen Wang Org. Biomol. Chem. 2018 16 2923
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K. Sandeep,Alla Siva Reddy,K. C. Kumara Swamy Org. Biomol. Chem. 2021 19 6871
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Matteo Incerti,Paola Vicini,Athina Geronikaki,Phaedra Eleftheriou,Athanasios Tsagkadouras,Panagiotis Zoumpoulakis,Charalmpos Fotakis,Ana ?iri?,Jasmina Glamo?lija,Marina Sokovi? Med. Chem. Commun. 2017 8 2142
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4. 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophilesD. E. L. Carrington,K. Clarke,R. M. Scrowston J. Chem. Soc. C 1971 3262
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5. Reaction of benzyne with 1,2,5-thiadiazoles and 2,1-benzisothiazolesMartin R. Bryce,Trevor A. Dransfield,Kamal A. Kandeel,John M. Vernon J. Chem. Soc. Perkin Trans. 1 1988 2141
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Hao Xie,Guozheng Li,Feng Zhang,Fuhong Xiao,Guo-Jun Deng Green Chem. 2018 20 827
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Qiuping Ding,Tong Liu,Qiang Zheng,Yadong Zhang,Ling Long,Yiyuan Peng RSC Adv. 2014 4 51309
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8. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compoundsRudolph. A. Abramovitch,Elizabeth M. Smith,Manda Humber,Bea Purtschert,Panayencheri C. Srinivasan,George M. Singer J. Chem. Soc. Perkin Trans. 1 1974 2589
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Matteo Incerti,Paola Vicini,Athina Geronikaki,Phaedra Eleftheriou,Athanasios Tsagkadouras,Panagiotis Zoumpoulakis,Charalmpos Fotakis,Ana ?iri?,Jasmina Glamo?lija,Marina Sokovi? Med. Chem. Commun. 2017 8 2142
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Li Chang,Guang-Yu Zhu,Ting Yang,Xiao-Li Zhao,Min Shi,Mei-Xin Zhao Org. Biomol. Chem. 2021 19 3687
1,2-Benzisothiazoleに関する追加情報
1,2-Benzisothiazole: A Comprehensive Overview
The compound with CAS No. 272-16-2, commonly referred to as 1,2-Benzisothiazole, is a heterocyclic aromatic compound that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique structure, which consists of a benzene ring fused with an isothiazole ring. The isothiazole moiety, containing sulfur and nitrogen atoms, imparts distinctive chemical properties to the molecule, making it versatile for applications in material science, pharmacology, and organic synthesis.
Recent advancements in the synthesis of 1,2-Benzisothiazole have focused on developing more efficient and environmentally friendly methods. Traditional synthesis routes often involve the reaction of thiophene derivatives with diazonium salts or other nitrogen sources. However, researchers have now explored alternative approaches using transition metal catalysts and microwave-assisted reactions to enhance yield and reduce reaction time. These innovations not only improve the scalability of production but also align with the growing demand for sustainable chemical processes.
The physical and chemical properties of 1,2-Benzisothiazole make it an attractive candidate for various applications. Its high thermal stability and resistance to oxidation have made it a valuable component in high-performance materials such as polymers and coatings. Additionally, the compound exhibits excellent electrical properties, which have been leveraged in the development of advanced electronic devices. Recent studies have demonstrated its potential as a building block for organic semiconductors, where its electronic characteristics contribute to improved device performance.
In the field of pharmacology, 1,2-Benzisothiazole has shown promising bioactivity in preclinical models. Researchers have investigated its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, studies have explored its antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. The compound's unique structure allows for further functionalization, enabling the design of derivatives with enhanced therapeutic efficacy.
The environmental impact of 1,2-Benzisothiazole has also been a topic of recent research. While the compound itself is not classified as hazardous under standard conditions, its degradation pathways and ecological fate are being studied to ensure safe handling and disposal practices. Emerging findings suggest that it undergoes biodegradation under specific environmental conditions, reducing its persistence in ecosystems.
In conclusion, 1,2-Benzisothiazole (CAS No. 272-16-2) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its structural uniqueness and favorable properties continue to drive innovative research and development efforts. As advancements in synthesis techniques and application areas unfold, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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